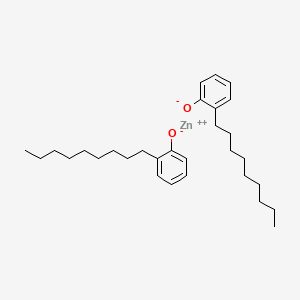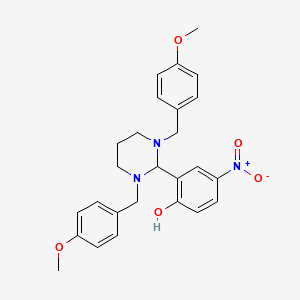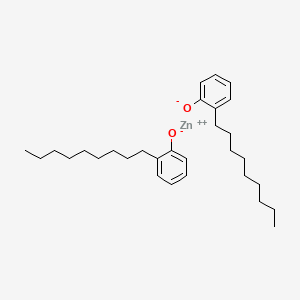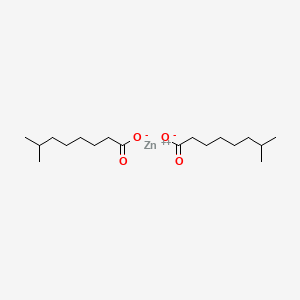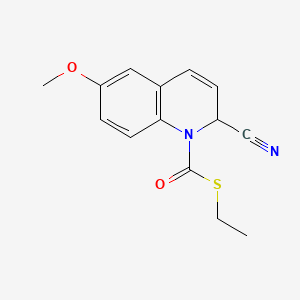
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a cyano group at the 2-position, a methoxy group at the 6-position, and an ethylthio group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.
Methoxylation: The methoxy group can be introduced via an electrophilic aromatic substitution reaction using methanol and a strong acid catalyst.
Thioester Formation: The final step involves the formation of the thioester by reacting the quinoline derivative with ethylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its activity.
Industrial Applications: It may be used as an intermediate in the synthesis of other quinoline-based compounds with pharmaceutical or agrochemical applications.
Mecanismo De Acción
The mechanism of action of S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and quinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-6-methoxyquinoline: Lacks the ethylthio group, which may affect its biological activity and chemical reactivity.
S-Ethyl 2-cyanoquinolinecarbothioate: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
6-Methoxyquinoline: Lacks both the cyano and ethylthio groups, resulting in different chemical and biological properties.
Uniqueness
S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate is unique due to the presence of all three functional groups (cyano, methoxy, and ethylthio) on the quinoline core. This combination of groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
40448-85-9 |
|---|---|
Fórmula molecular |
C14H14N2O2S |
Peso molecular |
274.34 g/mol |
Nombre IUPAC |
S-ethyl 2-cyano-6-methoxy-2H-quinoline-1-carbothioate |
InChI |
InChI=1S/C14H14N2O2S/c1-3-19-14(17)16-11(9-15)5-4-10-8-12(18-2)6-7-13(10)16/h4-8,11H,3H2,1-2H3 |
Clave InChI |
RRBZCSKOQKCQJF-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)N1C(C=CC2=C1C=CC(=C2)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)

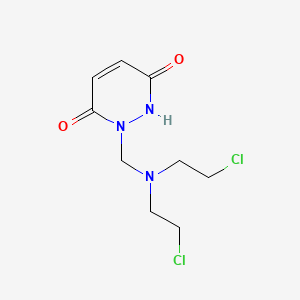
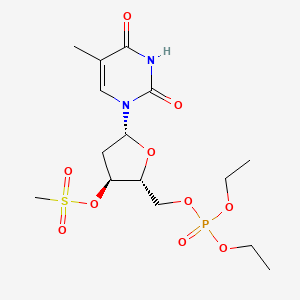
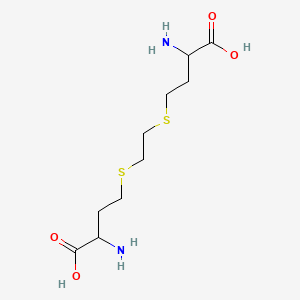

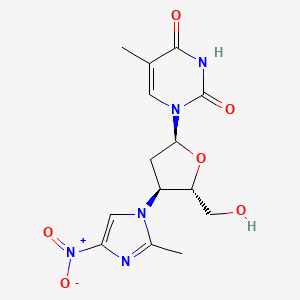
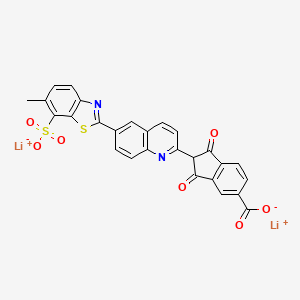
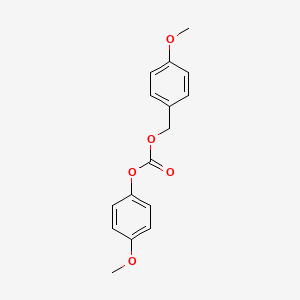
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
